8-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
The compound appears to contain several structural components including a quinoxaline ring, a sulfonyl group, a chlorobenzyl group, and a spirocyclic structure. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The sulfonyl group is a common functional group in organic chemistry, often contributing to the solubility and reactivity of compounds. The chlorobenzyl group is a benzyl group with a chlorine atom attached, which could potentially make the compound more reactive. The spirocyclic structure refers to the presence of two rings sharing a single atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the quinoxaline ring could be synthesized through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds . The sulfonyl and chlorobenzyl groups could be introduced through substitution reactions . The formation of the spirocyclic structure could potentially be achieved through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline ring is a bicyclic structure containing two nitrogen atoms . The sulfonyl group would introduce polarity to the molecule, and the chlorobenzyl group could potentially introduce steric hindrance. The spirocyclic structure would add three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and chlorobenzyl groups, as well as the nitrogen atoms in the quinoxaline ring. These groups could potentially undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in polar solvents, while the spirocyclic structure could influence its melting and boiling points .Scientific Research Applications
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have explored their effects on various cancer cell lines, including prostate cancer (PC-3), breast cancer (MCF-7), and gastric carcinoma (HGC-27) . Investigating their mechanisms of action and optimizing their efficacy could lead to novel therapies.
Anti-Inflammatory Activity
Chronic inflammation contributes to various diseases. Quinoxaline derivatives may modulate inflammatory pathways, making them relevant for conditions like arthritis and autoimmune disorders.
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c23-17-7-5-16(6-8-17)15-31(27,28)21-20(24-18-3-1-2-4-19(18)25-21)26-11-9-22(10-12-26)29-13-14-30-22/h1-8H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXDRKSFUUHIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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